(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane typically involves multiple steps, starting from simpler precursors One common method involves the protection of hydroxyl groups followed by selective acetylation and benzoylation The reaction conditions often require the use of protecting groups, such as acetyl and benzoyl groups, to ensure the selective modification of specific hydroxyl groups
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes can also reduce the environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into more reactive intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new esters or ethers .
Scientific Research Applications
(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutane: This compound shares a similar stereochemistry but has different functional groups, leading to distinct chemical properties and reactivity.
(2R,3S)-3-Hydroxy-2-hydroxymethylpyrrolidine: Another compound with similar stereochemistry, used in different applications due to its unique functional groups.
Uniqueness
(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is unique due to its combination of acetyl, benzoyl, and methoxy groups, which confer specific reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
[(2R,3S)-2,5-diacetyloxy-3-benzoyloxy-5-methoxypentyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIJUJNDBOVEZ-UGGDCYSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](COC(=O)C1=CC=CC=C1)[C@H](CC(OC)OC(=O)C)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.